Lomefloxacin-D5 Hydrochloride
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Overview
Description
Lomefloxacin-D5 Hydrochloride is a deuterium-labeled derivative of Lomefloxacin Hydrochloride. Lomefloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lomefloxacin-D5 Hydrochloride involves the incorporation of deuterium into the Lomefloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Lomefloxacin, followed by deuterium exchange reactions under controlled conditions to produce Lomefloxacin-D5 .
Industrial Production Methods
Industrial production of Lomefloxacin Hydrochloride involves several steps, including the preparation of a concentrated solution, heating, dilution, filtration, and pH adjustment. The final product is then filtered, filled, and sealed in appropriate containers. The process ensures high solubility and stability of the compound, making it suitable for storage under various conditions .
Chemical Reactions Analysis
Types of Reactions
Lomefloxacin-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Lomefloxacin-D5 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biological fate of Lomefloxacin.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Lomefloxacin.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Lomefloxacin-D5 Hydrochloride exerts its effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone used to treat a broader range of bacterial infections.
Ofloxacin: Similar to Lomefloxacin but with different pharmacokinetic properties.
Uniqueness
Lomefloxacin-D5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C17H20ClF2N3O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/i1D3,3D2; |
InChI Key |
KXEBLAPZMOQCKO-IYSLTCQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.